1,3,4-Oxadiazole vs 1,2,4-Oxadiazole: Order of Magnitude Lower Lipophilicity Advantage
The 1,3,4-oxadiazole regioisomer demonstrates a consistent and substantial lipophilicity advantage over its 1,2,4-oxadiazole counterpart. Systematic matched-pair analysis across the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers show approximately one order of magnitude lower log D values compared to corresponding 1,2,4-isomers. This differentiation extends to additional parameters including metabolic stability and aqueous solubility, both favoring the 1,3,4-oxadiazole scaffold [1]. The 2-(1-methylcyclopropyl) substituent pattern maintains this inherent scaffold advantage while providing the specific steric and conformational properties of the cyclopropyl motif.
| Evidence Dimension | Lipophilicity (log D) difference between oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer: baseline log D (scaffold-level property, exact value context-dependent) |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer: approximately 10-fold higher log D |
| Quantified Difference | Approximately one order of magnitude (~10×) lower log D for 1,3,4-isomer |
| Conditions | Matched molecular pair analysis of AstraZeneca internal compound collection; multiple diverse chemical series evaluated |
Why This Matters
Lower lipophilicity correlates with reduced nonspecific binding, improved aqueous solubility, and potentially better developability profiles, making the 1,3,4-oxadiazole scaffold a strategically advantageous choice for lead optimization programs.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
